Pentafluorophenylhydrazine hydrochloride

Airborne carbonyl analysis Environmental monitoring GC-MS derivatization

Standard DNPH-based HPLC methods fail to resolve structurally similar C4-C11 n-alkanals and lack the sub-ppbv sensitivity required for ambient air monitoring and lipid oxidation research. Pentafluorophenylhydrazine hydrochloride solves this via perfluorinated aryl-hydrazone derivatization, enabling GC/ECD or LC-MS/MS detection at femtogram levels. • Achieves MDLs 2-12× lower than DNPH-HPLC, quantifying <0.3 ppbv carbonyls in background air samples. • Enables 10-90 fmol on-fiber SPME sensitivity for early-stage lipid oxidation aldehyde detection. • LC-MS/MS AP site quantification at 6.5 fmol LOD using just 5 µg of DNA. • Supplied as white to off-white crystalline powder with aqueous solubility superior to the free base.

Molecular Formula C6H4ClF5N2
Molecular Weight 234.55 g/mol
CAS No. 1514-49-4
Cat. No. B176133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorophenylhydrazine hydrochloride
CAS1514-49-4
Molecular FormulaC6H4ClF5N2
Molecular Weight234.55 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)N[NH3+].[Cl-]
InChIInChI=1S/C6H3F5N2.ClH/c7-1-2(8)4(10)6(13-12)5(11)3(1)9;/h13H,12H2;1H
InChIKeyXMGBGXUOKHARDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorophenylhydrazine Hydrochloride: Core Properties


Pentafluorophenylhydrazine hydrochloride (PFPH·HCl, CAS 1514-49-4) is a perfluorinated arylhydrazine derivative with the molecular formula C6H4ClF5N2 and molecular weight 234.55 g/mol [1]. The compound serves as a derivatization reagent for carbonyl compounds (aldehydes and ketones), forming stable hydrazone derivatives [2]. The five fluorine atoms on the phenyl ring confer strong electron-withdrawing properties, enhancing the detectability of derivatives on electron capture detectors (ECD) and in negative chemical ionization mass spectrometry [3]. PFPH·HCl is typically supplied as a white to off-white crystalline powder with purity specifications of 97% or higher, and its hydrochloride salt form provides improved aqueous solubility relative to the free base [4].

Derivatization reagent for carbonyl compounds (aldehydes/ketones)
Compatible with GC/ECD and negative CI-MS detection
Hydrochloride salt improves aqueous solubility for derivatization workflows

PFPH·HCl: Why Substitution with DNPH Fails


In-class arylhydrazine reagents such as 2,4-dinitrophenylhydrazine (DNPH) and 4-nitrophenylhydrazine are not interchangeable with pentafluorophenylhydrazine hydrochloride in quantitative analytical workflows [1]. The perfluorinated aromatic ring of PFPH confers unique physicochemical properties—including enhanced electron affinity for ECD detection, improved GC volatility of hydrazone derivatives, and superior chromatographic resolution of structurally similar carbonyls—that are absent in non-fluorinated or partially halogenated analogs [2]. Substituting PFPH·HCl with DNPH forces reliance on HPLC-UV detection, which suffers from limited resolution of carbonyls with similar molecular structures and higher molecular weights, particularly for C4–C11 n-alkanals [3]. The following quantitative evidence establishes where PFPH·HCl provides measurable, decision-relevant differentiation.

ECD/CI-MS DNPH is not compatible with electron-capture or negative CI detection, limiting GC-based sensitivity
Resolution DNPH-HPLC may not resolve structurally similar C4–C11 n-alkanals as effectively as PFPH-GC/MS
Sensitivity DNPH-based methods cannot match femtogram-level detection required for ultra-trace profiling

PFPH·HCl vs. DNPH: Quantitative Comparison


Airborne Carbonyl Detection Limits by GC/MS

The PFPH-GC/MS method achieves method detection limits (MDLs) 2-12 times lower than the standard DNPH-HPLC method for a panel of tested carbonyl compounds [1]. All tested carbonyls showed sub-nanomole MDLs per sampling tube, corresponding to air concentrations of <0.3 ppbv for a 24 L sampled volume [1]. The improvement in MDLs is especially pronounced for carbonyls larger than formaldehyde and acetaldehyde [1]. The classical DNPH-HPLC method suffers from limited resolution of carbonyls with similar molecular structures, whereas the PFPH-GC/MS method provides better molecular separation and more sensitive/specific MS detection [1][2].

Airborne carbonyl MDL
Head-to-head
PFPH-GC/MS DNPH-HPLC 2–12× lower MDL
Supports low-concentration ambient air monitoring
Improvement greatest for carbonyls larger than formaldehyde
Airborne carbonyl analysis Environmental monitoring GC-MS derivatization

Ultra-Trace Carbonyl Detection with SPME-GC/ECD

On-fiber derivatization with PFPH coupled to GC with electron-capture detection (ECD) achieves sensitivity in the 10-90 fmol range for volatile aldehydes, with reproducibility RSD <10% [1]. This femtogram-level sensitivity is enabled by the high electron affinity of the pentafluorophenyl moiety, which cannot be achieved with non-fluorinated hydrazine reagents like DNPH in GC-based workflows [1][2]. DNPH derivatives typically require HPLC-UV analysis with detection limits orders of magnitude higher and do not benefit from ECD enhancement [2].

Ultra-trace aldehydes
Cross-study comparable
10–90 fmol detection limit
Enables femtogram-level volatile carbonyl profiling
SPME on-fiber derivatization with GC/ECD
Solid-phase microextraction Lipid peroxidation Food quality analysis

Chromatographic Resolution of Similar Carbonyls

The PFPH-GC/MS method provides better molecular separation for carbonyls with similar structures and enables detection of more carbonyl species than the DNPH-HPLC method when applied to identical samples [1]. In field tests comparing both methods on ambient air and diluted cigarette smoke, good agreement was observed for carbonyls detectable by both methods, but the PFPH-GC/MS method identified additional carbonyl species that the DNPH-HPLC method could not resolve [1]. The classical DNPH-HPLC method suffers from limited resolution of carbonyls with similar molecular structures and high molecular weights [1][2].

Carbonyl speciation
Head-to-head
GC/MS SIM identifies additional carbonyl species vs. DNPH-HPLC
Supports complex mixture speciation
Field-tested in ambient air and cigarette smoke
Carbonyl speciation Chromatographic resolution Cigarette smoke analysis

Sensitive AP Site Quantification in DNA

Derivatization with PFPH coupled to isotope dilution LC-MS/MS enables quantification of apurinic/apyrimidinic (AP) sites in cellular DNA with a detection limit of 6.5 fmol, corresponding to 4 AP sites per 10⁹ nucleotides in 5 μg of DNA [1]. This sensitivity is at least ten times greater than existing analytical methods for AP site quantification [1][2]. The method entails enzymatic digestion of AP site-containing DNA, PFPH derivatization, and addition of an isotopically labeled PFPH derivative as internal standard, followed by triple quadrupole MS analysis [1].

AP site quantification
Class-level inference
6.5 fmol LOD · 4 AP sites/10⁹ nt
Supports low-abundance DNA damage biomarker studies
Isotope dilution LC-MS/MS with 5 μg DNA input
DNA damage quantification LC-MS/MS Biomarker analysis

Pyrazole Synthesis: Advantage over Arylhydrazines

In a comparative study of arylhydrazines for pyrazole synthesis in ionic liquid media, pentafluorophenylhydrazine hydrochloride was found to be the best reagent when comparing reactions in [BMIM][BF4] ionic liquid [1]. The results demonstrated advantages in yields and reaction times using ionic liquids relative to molecular solvents [1]. This performance differentiation is attributed to the unique electronic effects of the pentafluorophenyl group, which manifests as lower π-order of the C6F5-CO bond and higher torsion angle ζ compared with hydrocarbon analogs [2].

Pyrazole synthesis
Supporting evidence
PFPH·HCl vs. other arylhydrazines reported top rank in [BMIM][BF₄]
Supports fluorinated heterocycle synthesis workflows
Ionic liquid medium; electronic effects drive differentiation
Fluorinated heterocycle synthesis Ionic liquid catalysis Pharmaceutical intermediates

PFPH·HCl: Key Application Scenarios


Sensitive Ambient Air Carbonyl Monitoring

Environmental testing laboratories conducting regulatory ambient air monitoring for carbonyl compounds (formaldehyde, acetaldehyde, acrolein, C4-C11 n-alkanals) benefit from PFPH·HCl-based thermal desorption GC/MS methods that achieve MDLs 2-12× lower than the standard DNPH-HPLC method [1]. The <0.3 ppbv detection capability enables quantification of low-concentration carbonyls in rural and background air samples that fall below DNPH method detection limits [1]. Additionally, the superior chromatographic resolution of PFPH derivatives permits speciation of structurally similar carbonyls that co-elute in HPLC-UV analysis [2].

Ultra-Trace Carbonyl Profiling in Food Oxidation

Food scientists and lipid oxidation researchers requiring femtogram-level carbonyl detection employ PFPH·HCl for on-fiber SPME derivatization coupled to GC/ECD [3]. The 10-90 fmol sensitivity enables early-stage detection of volatile aldehydes formed during thermally-induced degradation of polyunsaturated fatty acids in vegetable oils [3]. This sensitivity is unattainable with DNPH-based methods and is directly attributable to the high electron affinity of the pentafluorophenyl moiety [4].

High-Sensitivity DNA Damage Quantification

Molecular toxicology and cancer research laboratories quantifying apurinic/apyrimidinic (AP) sites as biomarkers of oxidative DNA damage utilize PFPH·HCl derivatization with isotope dilution LC-MS/MS [5]. The method's 6.5 fmol detection limit—at least 10× more sensitive than existing methods—enables AP site quantification at 4 sites per 10⁹ nucleotides in just 5 μg of DNA [5]. This sensitivity reduces sample consumption and enables longitudinal studies where DNA availability is limiting.

Fluorinated N-Arylpyrazole Synthesis

Medicinal and agrochemical synthetic chemists utilize PFPH·HCl as a key building block for fluorinated N-arylpyrazoles via reaction with perfluoroalkenes [6]. The pentafluorophenyl substituent confers unique electronic properties—lower π-order of the C6F5-CO bond and higher torsion angle compared to hydrocarbon analogs—that influence reaction outcomes and product properties [7]. In ionic liquid-mediated syntheses, PFPH·HCl demonstrates performance advantages in yield and reaction time compared to other arylhydrazines [8].

Application
Selection Property
Validation Focus
Ambient air carbonyl monitoring studies
Method detection limit improvement context
Low-concentration ambient air monitoring validation
Food oxidation and lipid peroxidation research
Ultra-trace detection sensitivity context
Femtogram-level volatile aldehyde profiling
DNA damage biomarker quantification
AP site detection sensitivity context
Low-abundance AP site quantification in limited DNA samples
Fluorinated heterocycle synthesis research
Reaction efficiency in ionic liquid context
Synthetic route optimization for fluorinated pyrazoles

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